3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine
Description
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine (CAS: 1006334-25-3) is a pyrazole-derived amine with the molecular formula C₇H₁₂ClN₃ and a molecular weight of 173.65 g/mol . Its structure features a 4-chloro-substituted pyrazole ring linked to a branched 2-methylpropan-1-amine chain. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological targets. This compound’s chloro and methyl substituents influence its electronic, steric, and solubility properties, making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-6(2-9)4-11-5-7(8)3-10-11/h3,5-6H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRGNOBUZDBYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261712 | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-99-8 | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-β-methyl-1H-pyrazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine is in medicinal chemistry. The compound's structure suggests potential as a pharmacophore in drug design, particularly in developing:
- Antimicrobial Agents: Research indicates that pyrazole derivatives exhibit antimicrobial activity, making this compound a candidate for further exploration in developing new antibiotics or antifungal agents .
- Anti-inflammatory Drugs: Pyrazole compounds have been studied for their anti-inflammatory properties. The introduction of the chloro group may enhance the bioactivity of the compound against inflammatory pathways .
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that similar pyrazole derivatives exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study suggested that modifications to the pyrazole ring could enhance efficacy, indicating that 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine might be effective against resistant strains .
Agricultural Applications
In agriculture, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine can be utilized as a precursor for developing herbicides and pesticides. The compound's ability to interact with specific biological pathways in plants makes it an attractive candidate for:
- Herbicide Development: Its structural similarity to known herbicides suggests potential effectiveness in inhibiting weed growth while being less harmful to crops .
Case Study: Herbicide Efficacy
Research conducted on similar compounds demonstrated their effectiveness in controlling specific weed species without affecting crop yield. This indicates the potential for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine to be developed into a selective herbicide .
Material Science
The compound's unique chemical structure also opens avenues for applications in material science, particularly in:
- Polymer Chemistry: It can serve as a building block for synthesizing polymers with enhanced mechanical properties and thermal stability.
Case Study: Polymer Synthesis
A recent investigation into pyrazole-based polymers showed improved thermal stability and mechanical strength compared to traditional polymers. This suggests that incorporating 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine into polymer formulations could yield advanced materials suitable for industrial applications .
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key molecular and synthetic data for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine and analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Features |
|---|---|---|---|---|---|
| 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine | C₇H₁₂ClN₃ | 173.65 | 1006334-25-3 | 95% | 4-Cl pyrazole, branched 2-methylpropane chain |
| (4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine | C₆H₁₀ClN₃ | 159.62 | 1345510-60-2 | 95% | 4-Cl, 1-Me pyrazole, methylamine substituent |
| 2-(4-Chloro-1H-pyrazol-1-yl)butan-1-amine | C₇H₁₂ClN₃ | 173.65 | 1173099-46-1 | 95% | Linear butyl chain, 4-Cl pyrazole |
| 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine | C₉H₁₅N₃ | 173.65 | Not specified | 95% | Cyclopropyl and propyl substituents |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butan-1-amine | C₉H₁₇N₃ | 179.25 | Not specified | 95% | 3,5-dimethyl pyrazole, linear butyl chain |
Structural and Electronic Differences
- Substituent Effects: The 4-chloro group on the pyrazole ring enhances electrophilicity and lipophilicity compared to non-halogenated analogs (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-amine). Chlorine’s electron-withdrawing nature may influence hydrogen-bonding interactions in biological systems .
- Ring Modifications : Compounds like 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine incorporate cyclopropane, which improves metabolic stability by resisting oxidative degradation—a feature absent in the target compound .
Pharmacological and Physicochemical Properties
- However, the branched chain may reduce aqueous solubility .
- Bioactivity: Pyrazole amines are known kinase inhibitors or antimicrobial agents. The target compound’s branched chain may limit activity against kinases requiring linear ligands but improve selectivity for sterically demanding targets .
- Thermal Stability : Melting points for similar compounds (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) suggest moderate stability, though data for the target compound are lacking .
Biological Activity
3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine, also known by its CAS number 1006319-99-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H12ClN3
- Molecular Weight : 173.64 g/mol
- CAS Number : 1006319-99-8
- InChI Key : Not available in the search results.
Research indicates that 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine exhibits several mechanisms of action that contribute to its biological activity:
- Zinc Ion Affinity : The compound shows a high affinity for zinc ions, which are crucial for various biological processes, including enzyme function and cellular signaling pathways. This property may play a role in inhibiting viral replication within host cells .
- Inhibition of Type III Secretion Systems (T3SS) : In studies focusing on bacterial pathogenesis, it was found that high concentrations of related pyrazole compounds can inhibit the secretion of virulence factors via T3SS. Such inhibition is significant in combating infections caused by pathogenic bacteria .
Biological Activity
The biological activity of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Screening : In a study assessing various pyrazole derivatives, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine was evaluated for its antimicrobial activity. Results indicated significant inhibition against certain strains of bacteria, suggesting its potential as an antimicrobial agent .
- Cytotoxicity Assessment : A cytotoxicity study revealed that while the compound holds promise for therapeutic applications, it also exhibits harmful effects on non-target cells at elevated concentrations. This necessitates careful dosage regulation in potential therapeutic uses .
- Mechanistic Studies : Further investigations into the mechanisms of action have highlighted the compound's ability to disrupt critical cellular processes in pathogens, contributing to its effectiveness as an antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
